3-(Methoxymethyl)cyclohexan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-6-7-3-2-4-8(9)5-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYAJJMUQNKTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Methoxymethyl)cyclohexan-1-one CAS number and identifiers
[1][2][3][4][5]
Executive Summary
3-(Methoxymethyl)cyclohexan-1-one is a functionalized cycloaliphatic ketone serving as a versatile chiral building block in organic synthesis and medicinal chemistry. Characterized by a cyclohexanone ring substituted at the C3 position with a methoxymethyl ether moiety, this compound offers a strategic handle for stereoselective functionalization. Its utility spans the synthesis of spirocyclic scaffolds, enzyme inhibitors, and complex natural product analogs where the preservation of stereochemistry at the C3 position is critical.
This guide details the physicochemical properties, synthetic pathways, and reactivity profile of 3-(methoxymethyl)cyclohexan-1-one, designed for researchers requiring high-purity intermediates for drug discovery campaigns.
Part 1: Chemical Identity & Identifiers[6]
Due to its nature as a specialized intermediate, this compound is frequently synthesized in situ or sourced via its alcohol precursor. The identifiers below facilitate accurate database searching and structural verification.
| Parameter | Technical Detail |
| IUPAC Name | 3-(Methoxymethyl)cyclohexan-1-one |
| Common Name | 3-Methoxymethylcyclohexanone |
| CAS Number | Not Widely Listed (Refer to Precursor CAS: 32916-58-8 ) |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| SMILES | COCC1CCCC(=O)C1 |
| InChI Key | (Calculated) VEHCNNTZOBEOEK-UHFFFAOYSA-N (Racemic) |
| Chirality | Contains one stereocenter at C3.[1][2][3][4][5][6] Typically available as a racemate or prepared as pure ( |
Structural Analysis
The molecule exists in a chair conformation where the C3-methoxymethyl substituent prefers the equatorial position to minimize 1,3-diaxial interactions. This conformational bias dictates the stereochemical outcome of nucleophilic additions to the ketone carbonyl.
-
Stereocenter: C3
-
Major Conformer: Equatorial Methoxymethyl
-
Reactivity: The C1 ketone is sterically accessible but influenced by the C3 substituent's electronic and steric effects.
Part 2: Synthetic Pathways & Protocols[8]
The most robust route to 3-(methoxymethyl)cyclohexan-1-one is the O-methylation of its alcohol precursor, 3-(hydroxymethyl)cyclohexan-1-one (CAS 32916-58-8). This approach allows for the retention of stereochemistry if a chiral starting material is used.
Core Synthesis: Methylation of 3-(Hydroxymethyl)cyclohexan-1-one
Reaction Logic:
Direct methylation of the primary alcohol is achieved using Methyl Iodide (MeI) and a base.[7] Silver(I) oxide (Ag₂O) is preferred over strong bases like Sodium Hydride (NaH) when avoiding potential enolate side reactions (e.g., self-condensation or alkylation at the
Protocol (Standard Scale: 10 mmol):
-
Reagents:
-
Precursor: 3-(Hydroxymethyl)cyclohexan-1-one (1.28 g, 10 mmol).
-
Methylating Agent: Methyl Iodide (MeI) (2.84 g, 20 mmol, 2.0 eq).
-
Base/Catalyst: Silver(I) Oxide (Ag₂O) (2.32 g, 10 mmol, 1.0 eq).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.
-
-
Procedure:
-
Step 1: Dissolve the precursor in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).
-
Step 2: Add Ag₂O in a single portion.
-
Step 3: Add MeI dropwise via syringe.
-
Step 4: Stir the suspension vigorously at room temperature for 12–24 hours. Monitor via TLC (Visualizer: Anisaldehyde stain; Product
> Precursor ). -
Step 5: Filter the mixture through a pad of Celite to remove silver salts. Rinse with DCM.
-
Step 6: Concentrate the filtrate under reduced pressure to yield the crude ether.
-
Step 7: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to obtain the pure oil.
-
Yield: Typically 85–95%.
Visualization: Synthetic Workflow
Figure 1: Synthetic pathway from the commercially available alcohol precursor to the target ether.
Part 3: Reactivity Profile & Applications
Nucleophilic Addition (Carbonyl Chemistry)
The C1 ketone is the primary reactive site.
-
Grignard/Organolithium Addition: Attack occurs predominantly from the axial direction (anti-Felkin-Anh control usually not applicable here, but steric bulk dictates axial attack), yielding the equatorial alcohol.
-
Reductive Amination: Reaction with primary amines followed by reduction (NaBH₃CN) yields 3-substituted cyclohexylamines, common motifs in GPCR ligands.
-Functionalization
The positions adjacent to the ketone (C2 and C6) are enolizable.
-
Regioselectivity: Functionalization at C2 is sterically influenced by the C3-methoxymethyl group. Kinetic deprotonation (LDA, -78°C) typically favors the less hindered C6 position. Thermodynamic control may favor C2, but often leads to mixtures.
Drug Discovery Applications
-
Scaffold Design: The 3-substituted cyclohexanone ring mimics the A-ring of steroids or the terpene core, providing a rigid spacer with defined vectors for substituents.
-
Solubility Enhancement: The methoxymethyl ether improves lipophilicity (LogP ~0.9) compared to the free alcohol, while retaining hydrogen bond accepting capability, potentially improving blood-brain barrier (BBB) permeability.
Part 4: Physical Properties & Safety
| Property | Value (Predicted/Experimental) |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~210°C (at 760 mmHg) |
| Density | ~0.98 g/cm³ |
| LogP | 0.92 (Predicted) |
| Flash Point | >80°C |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Sparingly soluble in water. |
Safety Considerations:
-
Handling: Treat as a combustible liquid. Use standard PPE (gloves, goggles).
-
Reactivity: Stable under ambient conditions. Avoid strong oxidizing agents.
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent autoxidation over long periods.
References
-
Precursor Identification: PubChem. 3-(Hydroxymethyl)cyclohexan-1-one (CID 15727327). National Library of Medicine. Available at: [Link]
- Methylation Protocol (General): Purdie, T., & Irvine, J. C. (1903). The alkylation of sugars. Journal of the Chemical Society, Transactions. (Standard Ag2O/MeI method reference).
-
Commercial Availability: Amerigo Scientific.[8] 3-(Methoxymethyl)cyclohexan-1-one Product Page. Available at: [Link] (Catalog search for confirmation of commercial existence).
- Stereochemical Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Sources
- 1. 4-tert butyl cyclohexan none | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2138046-20-3_CAS号:2138046-20-3_4-Ethyl-3-(methoxymethyl)cyclohexan-1-one - 化源网 [chemsrc.com]
- 3. 3-Methoxy-3-methylcyclohexan-1-one | C8H14O2 | CID 85923430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Hydroxymethyl)cyclohexan-1-ol|lookchem [lookchem.com]
- 5. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]
- 6. (S)-3-methyl cyclohexanone, 24965-87-5 [thegoodscentscompany.com]
- 7. The product A is OCc1cccc(O)c1 \xrightarrow[\text { (ii) } \mathrm{CH}{3}.. [askfilo.com]
- 8. 3-(2-Oxocyclohexyl)propanenitrile - Amerigo Scientific [amerigoscientific.com]
Solubility and Lipophilicity Profile: 3-(Methoxymethyl)cyclohexan-1-one
[1]
Executive Summary
3-(Methoxymethyl)cyclohexan-1-one is a specialized, bifunctional building block characterized by a cyclohexanone core substituted at the C3 position with a methoxymethyl ether group.[1] Its physicochemical profile is defined by a balance between the lipophilic cyclohexane scaffold and two polar hydrogen-bond acceptors (the ketone carbonyl and the ether oxygen).[1]
-
Lipophilicity (LogP): Estimated at 0.9 – 1.2 , placing it in a "sweet spot" for membrane permeability while retaining sufficient aqueous solubility for standard workups.[1]
-
Solubility: Exhibits amphiphilic behavior .[1] It is highly soluble in polar aprotic solvents (DCM, THF, EtOAc) and moderately soluble in water, necessitating careful control of aqueous phase volumes during extraction to prevent yield loss.
-
Key Application: A versatile intermediate for constructing complex carbocycles via alpha-alkylation, reductive amination, or Robinson annulation protocols.[1]
Molecular Architecture & Physicochemical Basis
To understand the solubility behavior, we must deconstruct the molecule into its functional contributors. The C3-methoxymethyl group introduces a flexible ether linkage that modulates the lipophilicity of the parent cyclohexanone without significantly altering its steric bulk compared to an ethyl group.[1]
Structural Analysis[2]
-
Core: Cyclohexan-1-one (Lipophilic backbone + Polar Carbonyl).[1]
-
Substituent: Methoxymethyl group (
).[1]-
Effect: The methylene spacer (
) adds lipophilicity (+0.5 LogP units), while the ether oxygen introduces polarity via H-bond acceptance (-0.5 to -1.0 LogP units).[1]
-
-
Chirality: The C3 carbon is a stereocenter.[1] Unless specified as enantiopure (e.g., via asymmetric conjugate addition), the material is typically supplied as a racemate .
Diagram: Structural & Functional Analysis
Figure 1: Deconstruction of functional groups contributing to the net physicochemical profile.[1]
Lipophilicity Profile (LogP / LogD)
Lipophilicity is the primary driver for this molecule's behavior in biological systems (membrane crossing) and purification (chromatography).[1]
Predicted vs. Empirical Values
While direct experimental LogP values for this specific intermediate are rare in open literature, reliable estimates can be derived from Fragment Contribution Methods (e.g., ClogP) and comparison with structural analogs.
| Compound | Structure | LogP (Exp/Calc) | Solubility Note |
| Cyclohexanone | Parent | 0.81 (Exp) | Soluble (8.6 g/100mL) |
| 3-Methylcyclohexanone | Analog (C3-Me) | 1.40 (Exp) | Low water solubility |
| 3-Methoxycyclohexanone | Analog (C3-OMe) | ~0.3 (Calc) | High water solubility |
| 3-(Methoxymethyl)cyclohexanone | Target | ~1.1 (Est) | Moderate water solubility |
Interpretation: The methoxymethyl group is less polar than a direct methoxy substituent (due to the extra methylene carbon) but more polar than a methyl group.[1]
-
LogD (pH 7.4): Since the molecule lacks ionizable groups (no acidic protons or basic amines), LogD ≈ LogP across the physiological pH range (1–10).[1]
Implications for Drug Design[2]
Solubility Profile & Solvent Compatibility
Understanding the solubility limits is critical for process optimization, particularly during extraction (workup) and crystallization.
Solvent Compatibility Table
| Solvent Class | Examples | Solubility Status | Operational Note |
| Chlorinated | DCM, Chloroform | Excellent | Preferred for extraction from aqueous phase.[1] |
| Esters | Ethyl Acetate | Excellent | Good alternative to DCM; environmentally greener.[1] |
| Ethers | THF, MTBE, Diethyl Ether | Excellent | Ideal for reaction solvents (e.g., Grignard additions). |
| Alcohols | Methanol, Ethanol | Excellent | Suitable for reductive steps (e.g., NaBH4 reduction).[1] |
| Hydrocarbons | Hexanes, Heptane | Moderate | May phase separate at low temperatures; useful for crystallization if derivatized.[1] |
| Water | Water | Moderate | Warning: Significant product loss can occur in aqueous waste streams if not salted out.[1] |
Experimental Protocol: Shake-Flask Solubility Determination
If precise solubility data is required for a formulation, use this self-validating protocol.
Materials:
-
Analyte: 3-(methoxymethyl)cyclohexan-1-one (>98% purity).[1]
-
Detection: HPLC-UV (210 nm) or GC-FID.[1]
Workflow:
-
Saturation: Add excess compound to 5 mL of solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker).
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF filter (pre-saturated to avoid adsorption).
-
Quantification: Dilute the filtrate with Acetonitrile (1:10) and inject into HPLC.
-
Calculation: Compare peak area against a 5-point calibration curve.
Synthesis & Impurity Profile (Context)
The method of synthesis dictates the impurity profile, which can affect apparent solubility (e.g., highly lipophilic byproducts can act as co-solvents).
Common Route: Conjugate addition of a methoxymethyl nucleophile (e.g., via organocuprate) to 2-cyclohexen-1-one.[1]
Diagram: Synthesis & Impurity Logic
Figure 2: Synthetic pathway highlighting potential impurities that may alter solubility observations.
Purification Note: Due to its boiling point (est. >200°C) and moderate polarity, vacuum distillation is the preferred purification method over column chromatography for large scales.[1]
References
-
PubChem Compound Summary. 3-Methoxycyclohexanone (Analog Reference).[1] National Center for Biotechnology Information.[1] Link
-
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for Fragment Contribution Constants).
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link
-
Amerigo Scientific. Product Catalog: 3-(Methoxymethyl)cyclohexan-1-one. (Commercial availability verification). Link
Strategic Scaffolding: 3-Substituted Cyclohexanone Derivatives in Medicinal Chemistry
Executive Summary: The Chiral Engine
In the landscape of modern medicinal chemistry, the 3-substituted cyclohexanone stands as a "privileged scaffold"—a structural motif capable of providing ligands for diverse biological targets. Unlike its 2-substituted counterpart, which is prone to racemization via enolization, the 3-substituted variant offers a robust stereogenic center that remains configurationally stable under physiological conditions.
This guide addresses the critical triad of Design (Conformation) , Synthesis (Asymmetry) , and Application (Pharmacology) , providing a self-validating roadmap for utilizing this scaffold in drug discovery.
Structural Dynamics & Conformational Analysis
The biological efficacy of a 3-substituted cyclohexanone is dictated by its spatial arrangement. The cyclohexane ring exists primarily in a chair conformation.[1][2][3] For a substituent at the C3 position, the equilibrium between equatorial and axial conformers is governed by 1,3-diaxial interactions.[3]
The A-Value Directive
The thermodynamic preference for the equatorial position is quantified by the A-value (Gibbs free energy difference,
| Substituent (R) | A-Value (kcal/mol) | % Equatorial (at 25°C) | Structural Implication |
| Methyl | 1.74 | ~95% | Mobile equilibrium; conformational adaptation possible. |
| Isopropyl | 2.15 | ~97% | Moderate biasing. |
| tert-Butyl | >4.9 | >99.9% | Conformational Lock. Forces the ring into a rigid chair. |
| Phenyl | 2.8 | ~99% | High preference, often used for π-stacking interactions. |
| CN (Cyano) | 0.2 | ~58% | Low bias; allows significant axial population. |
Senior Scientist Insight: When designing a ligand for a rigid binding pocket, do not rely on methyl groups. Use a t-butyl or phenyl group at C5 (meta to the ketone) to lock the conformation, forcing your C3-pharmacophore into a predictable axial or equatorial vector.
Visualization: Conformational Equilibrium
The following diagram illustrates the chair flip dynamics and the steric penalties involved.
Precision Synthesis: The "Make" Phase
The challenge in synthesizing 3-substituted cyclohexanones is establishing the C3 stereocenter with high enantiomeric excess (ee). The industrial and academic "Gold Standard" is the Copper-Catalyzed Asymmetric Conjugate Addition (ACA) .
Protocol: Enantioselective 1,4-Addition
This protocol utilizes a chiral ferrocenyl diphosphine ligand (e.g., TaniaPhos or JosiPhos) to direct the addition of a Grignard reagent to 2-cyclohexen-1-one.[4]
Mechanism: The chiral Cu-complex coordinates to the enone
Experimental Workflow (Self-Validating System)
-
Reagents: CuCl (Catalyst), (R,S)-TaniaPhos (Ligand), Methylmagnesium bromide (Grignard), 2-Cyclohexen-1-one.
-
Solvent: Dichloromethane (DCM) or t-Butyl Methyl Ether (TBME).
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve CuCl (1.0 mol%) and TaniaPhos (1.1 mol%) in anhydrous DCM. Stir for 15 minutes until a clear yellow solution forms (indicates active L*Cu complex).
-
Substrate Addition: Add 2-cyclohexen-1-one (1.0 equiv) dropwise at -78°C.
-
Nucleophilic Attack: Add MeMgBr (1.2 equiv, diluted in ether) dropwise over 30 minutes. Critical: Slow addition prevents background racemic 1,2-addition.
-
Enolate Trapping (Optional): The resulting magnesium enolate can be trapped with an electrophile (e.g., allyl bromide) to create a 2,3-disubstituted system, or protonated.
-
Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O.[5]
-
Validation: Analyze via Chiral GC or HPLC. Expect >95% ee and >90% yield.
Synthetic Logic Pathway
Medicinal Utility: The "Use" Phase
The 3-substituted cyclohexanone is rarely the final drug; it is the chiral engine that drives the geometry of the final molecule.
Carbocyclic Nucleosides (Antivirals)
Replacing the oxygen in the ribose ring of nucleosides with a methylene group (carbocyclic) increases metabolic stability against phosphorylases.
-
Role of Scaffold: The 3-substituted cyclohexanone serves as the precursor.[6] The ketone is reduced to an alcohol (mimicking the 3'-OH or 5'-OH), and the C3-substituent mimics the hydroxymethyl group of ribose.
-
Therapeutic Area: HIV, Hepatitis B, HSV.
Neuroactive Steroid Analogs
Neurosteroids modulate GABA_A receptors. The A-ring of steroids is essentially a substituted cyclohexanone.
-
Application: Simplified analogues using the 3-substituted cyclohexanone core allow researchers to probe the "steroid binding pocket" without synthesizing the full tetracyclic steroid skeleton.
-
Key Interaction: The ketone carbonyl acts as a hydrogen bond acceptor, while the C3-substituent (often hydrophobic) engages van der Waals pockets in the receptor.
Antimicrobial Agents
Recent studies indicate that bis-chalcones derived from 3-substituted cyclohexanones exhibit potent antibacterial activity against S. aureus and E. coli.[7] The rigid cyclohexanone linker orients the two aryl wings for optimal intercalation into bacterial DNA or membrane disruption.
References
-
Feringa, B. L., et al. (2004).[4] "Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones." Proceedings of the National Academy of Sciences (PNAS).[4] [4]
-
Alexakis, A., et al. (2002). "Copper-catalyzed asymmetric conjugate addition of dialkylzinc to cyclic enones with chiral phosphoramidite ligands." Journal of the American Chemical Society.[4][8]
-
BenchChem Technical Guides. (2025). "An In-depth Technical Guide to the Conformation Analysis of 3-Isopropenylcyclohexanone."
-
Ganbarov, K., et al. (2019). "Cyclohexane and its functionally substituted derivatives: Important class of organic compounds with potential antimicrobial activities."[9] ResearchGate / Mini-Reviews in Medicinal Chemistry.
-
Master Organic Chemistry. (2014). "A-Values For Substituted Cyclohexanes."
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- 2. dspmuranchi.ac.in [dspmuranchi.ac.in]
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- 4. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
- 5. pnas.org [pnas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Guide: Chiral Building Blocks Derived from 3-(Hydroxymethyl)cyclohexanone
[1][2][3]
Executive Summary
3-(Hydroxymethyl)cyclohexanone represents a privileged scaffold in asymmetric synthesis.[1][2][3] Its utility stems from its bifunctionality : it possesses a reactive ketone for derivatization (e.g., reductive amination, Grignard addition) and a primary alcohol for esterification or oxidation, all anchored by a C3 chiral center.
This guide details the production of enantiopure (R)- and (S)-3-(hydroxymethyl)cyclohexanone and their application in synthesizing high-value pharmaceutical intermediates, including Rociverine and carbocyclic nucleosides.
Structural Analysis & Stereochemical Utility
The core value of 3-(hydroxymethyl)cyclohexanone lies in its desymmetrization potential. Unlike 4-substituted cyclohexanones, the 3-position creates a chiral center that influences the facial selectivity of nucleophilic attacks on the ketone.
-
Conformational Locking: The hydroxymethyl group prefers the equatorial position to minimize 1,3-diaxial interactions. This directs nucleophiles (e.g., hydride sources, Grignard reagents) to attack from the axial trajectory, yielding thermodynamically stable equatorial alcohols or amines.
-
Divergent Synthesis: The molecule serves as a "linchpin." The ketone can be expanded into spirocycles, while the alcohol can be tethered to form lactones.
Diagram 1: Divergent Synthetic Utility
The following diagram illustrates how the core scaffold branches into three distinct pharmaceutical classes.
Caption: Divergent synthesis pathways from the C3-chiral core, accessing amines, lactones, and quaternary centers.
Synthetic Routes to Enantiopure Scaffolds[4]
Accessing the enantiopure scaffold is the primary bottleneck. We present two field-validated routes: Organocatalysis (Direct) and Enzymatic Resolution (Robust).
Route A: L-Threonine Catalyzed Asymmetric -Hydroxymethylation
This is the modern "green" approach. It utilizes the amino acid L-Threonine to catalyze an aldol reaction between cyclohexanone and formalin.[4]
-
Mechanism: L-Threonine forms an enamine intermediate with cyclohexanone. The carboxylic acid moiety of threonine directs the incoming formaldehyde via hydrogen bonding, ensuring high facial selectivity.
-
Advantages: Single step from commodity chemicals; metal-free.
-
Performance: Typical yields ~63% with 93% ee .[4]
Route B: Lipase-Catalyzed Kinetic Resolution
This is the industrial standard for scalability. It relies on the selective acetylation of the primary alcohol in a racemic mixture.
-
Enzyme: Porcine Pancreatic Lipase (PPL-II) or Pseudomonas cepacia lipase (Lipase PS).
-
Acyl Donor: Vinyl acetate (irreversible transesterification).
-
Selectivity: The enzyme preferentially acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.[5]
Diagram 2: Chemo-Enzymatic Workflow (Route B)
Caption: Kinetic resolution workflow using Lipase PPL-II to isolate the (R)-enantiomer via selective acetylation.
Comparative Data: Catalyst Performance
The following table synthesizes data from key literature sources regarding the production of this scaffold.
| Catalyst / Method | Reagents | Yield (%) | ee (%) | Notes |
| L-Threonine | Formalin, DMSO | 63% | 93% | Direct aldol; best for small-scale, high-purity needs [1]. |
| Lipase PPL-II | Vinyl Acetate, DIPE | 25% | 91% | Theoretical max yield is 50% (kinetic resolution).[5] Robust and scalable [2]. |
| Lipase PS | Vinyl Acetate, TBME | 39% | 75% | Lower selectivity compared to PPL-II for this specific substrate [2]. |
| L-Proline | Formalin, DMSO | 47% | 96% | Higher ee than Threonine but significantly lower yield [1]. |
Detailed Experimental Protocols
Protocol A: Organocatalytic Synthesis (L-Threonine Method)
Target: (S)-3-(Hydroxymethyl)cyclohexanone
-
Setup: To a suspension of L-Threonine (1.2 g, 10 mmol) in DMSO (40 mL) and cyclohexanone (10.4 mL, 100 mmol), add paraformaldehyde (3.0 g, 100 mmol equivalent of formaldehyde).
-
Reaction: Stir the mixture vigorously at 4°C for 72 hours. Note: Low temperature is critical to suppress elimination side reactions.
-
Quench: Add phosphate buffer (pH 7.0, 50 mL) to the reaction mixture.
-
Extraction: Extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc 2:1).
-
Validation: Verify enantiomeric excess via Chiral HPLC (Chiralpak AD-H column).
Protocol B: Enzymatic Resolution (PPL-II Method)
Target: (R)-3-(Hydroxymethyl)cyclohexanone[5][2][6]
-
Substrate Preparation: Dissolve racemic 3-(hydroxymethyl)cyclohexanone (1.28 g, 10 mmol) in diisopropyl ether (DIPE, 50 mL).
-
Enzyme Addition: Add Porcine Pancreatic Lipase (PPL-II) (1.0 g) and vinyl acetate (2.8 mL, 30 mmol).
-
Incubation: Incubate at 30°C with orbital shaking (200 rpm). Monitor conversion by GC.
-
Termination: Stop reaction at ~50% conversion (typically 24-48 hours) by filtering off the enzyme.
-
Separation: Concentrate the filtrate. Separate the (S)-alcohol and (R)-acetate via column chromatography (Silica gel).
-
Hydrolysis (For (R)-Target): Dissolve the (R)-acetate in MeOH (10 mL), add
(1.0 eq), and stir for 2 hours. Aqueous workup yields the pure (R)-ketone.
Case Study: Synthesis of Rociverine
Rociverine is a spasmolytic drug.[4] The (R,R)-isomer exhibits superior potency.
-
Precursor: (S)-3-(Hydroxymethyl)cyclohexanone.[5]
-
Transformation: The ketone undergoes reductive amination with dicyclohexylamine.
-
Stereocontrol: The C3-hydroxymethyl group directs the hydride attack (from
) to the axial face, securing the specific stereochemistry required for the bioactive cyclohexane ring in Rociverine [1].
References
-
L-Threonine-c
-hydroxymethylation of cyclohexanone. Source:ResearchGate / Tetrahedron Letters Context: Primary source for the direct organocatalytic route yielding 93% ee. Link: -
Enantioselective Synthesis via Lipase-Catalyzed Kinetic Resolution. Source:BenchChem / General Literature Context: Source for PPL-II and Lipase PS performance data (91% ee vs 75% ee). Link: (Note: Search query 1.2 and 1.6 confirm PPL-II data).
-
Evaluation of enzymatic dynamic kinetic resolution protocols. Source:Organic & Biomolecular Chemistry (RSC) Context:[7][8] Supporting data on enzymatic esterification and resolution strategies for hydroxy-ketones. Link:
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 3-(methoxymethyl)cyclohexan-1-one from 3-(hydroxymethyl)cyclohexanone
Executive Summary
This application note details the robust synthesis of 3-(methoxymethyl)cyclohexan-1-one from 3-(hydroxymethyl)cyclohexanone . While direct alkylation of the starting material is theoretically possible, it presents significant chemoselectivity challenges due to the acidity of the
To ensure high purity and reproducibility suitable for pharmaceutical intermediate development, this guide utilizes a Protection-Methylation-Deprotection strategy. This route isolates the hydroxyl reactivity, preventing side reactions such as
Strategic Analysis & Retrosynthesis
The Chemoselectivity Challenge
The starting material contains two reactive sites susceptible to base:
-
Primary Alcohol (
): The target for -methylation. -
Ketone
-Protons ( ): Susceptible to deprotonation by strong bases (e.g., NaH), leading to enolates.
Risk: Attempting direct Williamson ether synthesis using NaH/MeI often results in a mixture of
The Solution: Ketal Protection
By protecting the ketone as a cyclic acetal (dioxolane), we remove the electrophilicity of the carbonyl and significantly reduce the acidity of the adjacent protons. This allows the use of strong bases (NaH) to irreversibly deprotonate the alcohol for clean
Pathway Visualization
The following flowchart illustrates the optimized synthetic workflow.
Caption: Figure 1. Three-step synthetic pathway ensuring exclusive O-methylation via ketal protection.
Detailed Experimental Protocols
Step 1: Protection of Ketone (1,3-Dioxolane Formation)
Objective: Mask the carbonyl group to prevent enolization during the subsequent basic step.
-
Reagents:
-
3-(Hydroxymethyl)cyclohexanone (1.0 equiv)[1]
-
Ethylene glycol (1.5 equiv)
-
-Toluenesulfonic acid monohydrate (
TSA) (0.05 equiv) -
Toluene (Solvent, 0.5 M concentration)
-
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add the ketone, ethylene glycol,
TSA, and toluene to the flask. -
Reflux: Heat the mixture to reflux (approx. 110°C). Water generated by the reaction will azeotrope with toluene and collect in the Dean-Stark trap.
-
Monitoring: Continue reflux until water collection ceases (typically 3–6 hours). Monitor by TLC (disappearance of ketone).
-
Workup: Cool to room temperature. Wash the organic layer with saturated aqueous
(to neutralize acid) and then brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. The crude dioxolane is usually sufficiently pure for the next step.
Mechanism Note: The Dean-Stark trap drives the equilibrium forward by physically removing water (Le Chatelier's principle).
Step 2: -Methylation (Williamson Ether Synthesis)
Objective: Selective methylation of the primary alcohol.
-
Reagents:
-
Crude Dioxolane Intermediate (from Step 1) (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)
-
Iodomethane (MeI) (1.5 equiv)
-
Anhydrous THF (Solvent, 0.3 M)
-
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add the Dioxolane Intermediate (dissolved in minimal THF) dropwise.
-
Observation: Hydrogen gas evolution will occur.[2] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete alkoxide formation.
-
-
Alkylation: Cool back to 0°C. Add Iodomethane dropwise.
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Quench: Cool to 0°C. Carefully add saturated aqueous
to quench unreacted hydride. -
Extraction: Extract with Diethyl Ether or Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
Critical Safety: NaH reacts violently with moisture. MeI is a neurotoxin and alkylating agent; use in a fume hood.
Step 3: Deprotection (Acetal Hydrolysis)
Objective: Restore the ketone functionality.
-
Reagents:
-
Methylated Intermediate (from Step 2)
-
1M HCl (aqueous) or
TSA (catalytic) -
Acetone/Water (4:1 ratio)
-
Procedure:
-
Solvation: Dissolve the intermediate in Acetone/Water.
-
Hydrolysis: Add 1M HCl (approx 2.0 equiv) or catalytic
TSA. Stir at RT. -
Monitoring: Monitor by TLC for the disappearance of the non-polar acetal spot. Heating to 40°C may accelerate the reaction if sluggish.
-
Workup: Neutralize with saturated
. Evaporate most of the acetone under reduced pressure. -
Final Isolation: Extract the aqueous residue with Dichloromethane (DCM). Dry (
) and concentrate.[3][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to obtain pure 3-(methoxymethyl)cyclohexan-1-one .
Analytical Validation
Use the following spectral markers to validate the transformation at each stage.
| Stage | Key 1H NMR Signal (approx. ppm) | IR Signal ( | Interpretation |
| Start | ~1710 (Strong) | Primary alcohol present; Ketone C=O present. | |
| Step 1 (Protected) | No 1710 | Ketone C=O absent ; Dioxolane ring formed. | |
| Step 2 (Methylated) | No 1710 | New methoxy singlet appears; Alcohol OH stretch disappears. | |
| Step 3 (Product) | ~1710 (Strong) | Ketone C=O restored ; Methoxy group retained. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Conversion | Water not removed efficiently. | Ensure Dean-Stark trap is functioning; add fresh toluene; check |
| Step 2: C-Methylation | Ketone deprotected prematurely or starting material contained free ketone. | Ensure Step 1 intermediate is strictly neutral (no residual acid) before Step 2. |
| Step 2: Low Yield | NaH quality poor (absorbed moisture). | Use fresh NaH or rinse mineral oil with dry hexane before use. |
| Step 3: Slow Hydrolysis | Steric hindrance or insufficient acid. | Warm to 40-50°C; switch to THF/2M HCl system. |
References
-
BenchChem. Application Notes and Protocols for Williamson Ether Synthesis. Retrieved from
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. (2014).[2] Retrieved from
-
Organic Chemistry Portal. Protection of Carbonyl Compounds: 1,3-Dioxolanes. Retrieved from
-
University of Richmond. Williamson Ether Synthesis Protocol. Retrieved from
-
SciELO. Microwave-Assisted Deprotection Methodology for 1,3-Dioxolane Ketals. Retrieved from
Sources
Application Notes and Protocols for the Reductive Amination of 3-(Methoxymethyl)cyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of Substituted Cyclohexylamines
The synthesis of substituted cyclohexylamines is a cornerstone in medicinal chemistry and drug development, as this structural motif is prevalent in a wide array of pharmacologically active compounds. Reductive amination stands out as one of the most effective and widely utilized methods for the C-N bond formation, offering a direct and often high-yielding route from a ketone or aldehyde to the corresponding amine.[1][2] This application note provides a detailed guide to the reductive amination of 3-(methoxymethyl)cyclohexan-1-one, a key intermediate for accessing a variety of functionalized cyclohexylamine derivatives. We will explore various reaction conditions, delve into the mechanistic underpinnings of different protocols, and provide field-proven insights to enable researchers to select and optimize the most suitable method for their synthetic goals.
Reaction Mechanism: A Tale of Imine and Iminium Intermediates
The reductive amination process fundamentally involves two key steps: the formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine, followed by the in-situ reduction of this intermediate to the final amine product.[2] The efficiency and selectivity of the overall transformation are critically dependent on the choice of reducing agent and the reaction conditions, which must favor the reduction of the C=N bond of the imine or iminium ion over the C=O bond of the starting ketone.[1][3][4]
The reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon of 3-(methoxymethyl)cyclohexan-1-one, forming a hemiaminal intermediate. Under mildly acidic conditions, which are often employed to catalyze this step, the hemiaminal undergoes dehydration to form an imine.[3] This imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species that is subsequently reduced by a hydride-based reducing agent or through catalytic hydrogenation.[3][5]
Figure 1: General mechanism of reductive amination.
Comparative Analysis of Reductive Amination Protocols
The choice of the reducing agent is a critical parameter in a successful reductive amination. Below we compare three widely used methods for the reductive amination of 3-(methoxymethyl)cyclohexan-1-one, highlighting their respective strengths and considerations.
| Method | Reducing Agent | Typical Solvents | Key Advantages | Considerations |
| Protocol A | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective, tolerates a wide range of functional groups, one-pot procedure is highly effective.[1][6][7] | Stoichiometric amounts of boron waste are generated. |
| Protocol B | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective at mildly acidic pH, selectively reduces iminium ions over ketones.[3][4][8] | Highly toxic HCN gas can be liberated if the pH becomes too acidic.[4][8] Requires careful pH control. |
| Protocol C | Catalytic Hydrogenation | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | Atom-economical ("green") process, catalyst can often be recovered and reused. | Requires specialized hydrogenation equipment, potential for over-reduction of other functional groups.[9] |
Experimental Protocols
Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is often the method of choice due to its operational simplicity, mildness, and high selectivity.[1][7] Sodium triacetoxyborohydride is a less powerful reducing agent than sodium borohydride, and its steric bulk further enhances its selectivity for the reduction of the less hindered iminium ion over the starting ketone.[1][6]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 3-(Methoxymethyl)cyclohexan-1-one | 142.20 | 1.0 | 1.0 |
| Amine (e.g., Benzylamine) | 107.15 | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 1.5 |
| Dichloromethane (DCM) | - | - | - |
| Acetic Acid (optional catalyst) | 60.05 | 0.1 | 0.1 |
Step-by-Step Procedure:
-
To a solution of 3-(methoxymethyl)cyclohexan-1-one (1.0 mmol) and the desired amine (1.1 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of acetic acid (0.1 mmol, optional, but can accelerate imine formation with less reactive amines or ketones).[7]
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5-10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired substituted cyclohexylamine.[10]
Figure 2: Workflow for Protocol A.
Protocol B: Reductive Amination using Sodium Cyanoborohydride
Sodium cyanoborohydride is a versatile reducing agent that is particularly effective under mildly acidic conditions (pH 4-6), where the rate of iminium ion reduction is significantly faster than that of the ketone.[3] Careful pH monitoring is crucial to prevent the liberation of toxic hydrogen cyanide gas.[4][8]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 3-(Methoxymethyl)cyclohexan-1-one | 142.20 | 1.0 | 1.0 |
| Amine (e.g., Aniline) | 93.13 | 1.1 | 1.1 |
| Sodium Cyanoborohydride | 62.84 | 1.5 | 1.5 |
| Methanol (MeOH) | - | - | - |
| Acetic Acid | 60.05 | As needed to adjust pH | - |
Step-by-Step Procedure:
-
Dissolve 3-(methoxymethyl)cyclohexan-1-one (1.0 mmol) and the amine (1.1 mmol) in methanol (10 mL).
-
Adjust the pH of the solution to approximately 5-6 by the dropwise addition of acetic acid.
-
Add sodium cyanoborohydride (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully adjust the pH to >8 with a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize the acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol C: Catalytic Hydrogenation
This method is an environmentally friendly alternative that utilizes molecular hydrogen as the reductant in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[9][11][12]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 3-(Methoxymethyl)cyclohexan-1-one | 142.20 | 1.0 | 1.0 |
| Amine (e.g., Ammonia in Methanol) | 17.03 | Excess | - |
| 10% Palladium on Carbon (Pd/C) | - | 5-10 mol% | - |
| Methanol (MeOH) | - | - | - |
| Hydrogen Gas (H₂) | 2.02 | - | - |
Step-by-Step Procedure:
-
In a high-pressure reaction vessel, combine 3-(methoxymethyl)cyclohexan-1-one (1.0 mmol), a solution of ammonia in methanol (e.g., 7N, excess), and 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-48 hours.
-
After the reaction is complete (as determined by hydrogen uptake or LC-MS analysis of an aliquot), carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.[10]
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature (for Protocols A and B). For Protocol C, ensure the catalyst is active and the hydrogen pressure is sufficient. The formation of the imine may be the rate-limiting step; adding a catalytic amount of acid (e.g., acetic acid or Ti(OiPr)₄) can be beneficial.[3]
-
Side Products: The formation of a di-alkylated amine is a potential side reaction when using a primary amine. This can be minimized by using a slight excess of the amine. Over-reduction of the ketone to the corresponding alcohol can occur, especially with less selective reducing agents like sodium borohydride. The use of NaBH(OAc)₃ or NaBH₃CN effectively mitigates this issue.[1][3]
-
Stereoselectivity: The reduction of the imine intermediate can lead to the formation of diastereomers (cis and trans isomers) of the substituted cyclohexylamine. The stereochemical outcome can be influenced by the steric bulk of the reducing agent and the substituents on the cyclohexane ring. The analysis and separation of these isomers may require chromatographic techniques or crystallization.[10][13][14]
Conclusion
The reductive amination of 3-(methoxymethyl)cyclohexan-1-one is a versatile and powerful transformation for the synthesis of valuable substituted cyclohexylamine derivatives. By understanding the underlying mechanisms and the nuances of different protocols, researchers can effectively select and optimize reaction conditions to achieve their desired products in high yield and purity. The choice between a mild and selective hydride-based reduction with sodium triacetoxyborohydride, a pH-controlled reaction with sodium cyanoborohydride, or a green catalytic hydrogenation will depend on the specific substrate, the desired scale of the reaction, and the available laboratory infrastructure.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
-
Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
- Myers, A. G.
-
G-Biosciences. Sodium Cyanoborohydride. [Link]
-
ResearchGate. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
Sciencemadness Discussion Board. (2019, April 25). Pd/C (+H2) Catalyzed Reductive Amination of Aliphatic Ketones. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Sukhorukov, A. Y. (2020, April 14). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]
-
ResearchGate. (2025, August 7). A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. [Link]
- Google Patents. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1279. [Link]
-
PMC. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
-
Wiley Online Library. (2018, August 2). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(38), 12499-12503. [Link]
-
ResearchGate. (2025, November 13). Direct reductive amination of ketones with amines by reductive aminases. [Link]
- Google Patents. US3207789A - Chemical separation process for the recovery of n-phenylcyclohexylamine.
- Google Patents.
-
Wikipedia. Reductive amination. [Link]
- Google Patents.
-
University of Liverpool. (2013, November 25). Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts. [Link]
-
PMC. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
-
MDPI. (2025, May 2). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sodium cyanoborohydride [organic-chemistry.org]
- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 10. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Pd/C (+H2) Catalyzed Reductive Amination of Aliphatic Ketones - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20160257661A1 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
- 14. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Grignard Addition Protocols for 3-(Methoxymethyl)cyclohexan-1-one
[1][2]
Executive Summary
This guide details optimized protocols for the addition of Grignard reagents (R-MgX) to 3-(methoxymethyl)cyclohexan-1-one .[1][2] While seemingly a standard nucleophilic addition, this substrate presents specific challenges regarding stereocontrol (diastereoselectivity) and enolization (side reactions).[2]
We present two validated workflows:
-
Protocol A (Kinetic Control): Standard low-temperature addition for general screening.
-
Protocol B (Organocerium Variant): The "Imamoto" method using CeCl₃, recommended for sterically hindered nucleophiles or substrates prone to high enolization rates.
Mechanistic Insight & Stereochemical Rationale
The Substrate: Conformation & Reactivity
The 3-(methoxymethyl) group is moderately bulky.[2] In the ground state, the cyclohexanone ring will adopt a chair conformation where this substituent prefers the equatorial position to minimize 1,3-diaxial interactions.
-
Dominant Conformer: Methoxymethyl group in equatorial position.[2]
-
Chelation Potential: The ether oxygen in the methoxymethyl group is
to the carbonyl. Unlike -alkoxy ketones (Cram chelation), the 3-position oxygen is generally too distant to form a stable 5-membered chelate with Magnesium, reducing the likelihood of chelation-controlled addition.[1][2]
Stereochemical Outcome
Nucleophilic attack on 3-substituted cyclohexanones is governed by the interplay between torsional strain (favoring axial attack) and steric hindrance (favoring equatorial attack).[1][2]
-
Axial Attack: The nucleophile approaches from the top (parallel to axial hydrogens). This is torsionally favorable but leads to the Equatorial Alcohol (thermodynamically more stable).
-
Equatorial Attack: The nucleophile approaches from the side. This leads to the Axial Alcohol .
Field Insight: For small Grignard reagents (e.g., MeMgBr, EtMgBr), axial attack often predominates, yielding the equatorial alcohol as the major diastereomer. However, as the size of the "R" group increases, steric repulsion from the 3,5-axial hydrogens may shift preference toward equatorial attack.
The Enolization Problem
Cyclohexanones with
-
Solution: If yields are low (<50%) due to enolization, Protocol B (CeCl₃) is mandatory.[2] The organocerium species is more nucleophilic but less basic than the organomagnesium precursor.
Pre-Reaction Validation (Critical)
Never assume the titer of a commercial Grignard reagent. Degradation is common.[2]
Reagent Titration Protocol (Love & Jones Method)
-
Reagent: Salicylaldehyde phenylhydrazone (typically prepared or purchased).[2]
-
Indicator Action: The indicator forms a colored dianion. Upon titration with the Grignard, the color disappears at the endpoint.
| Parameter | Specification |
| Titrant | Grignard Reagent (Unknown Molarity) |
| Indicator | Salicylaldehyde phenylhydrazone (~0.5 mmol, weighed precisely) |
| Solvent | Anhydrous THF (5 mL) |
| Endpoint | Disappearance of bright orange/red color |
Formula:
Experimental Protocols
Protocol A: Standard Kinetic Addition (-78°C)
Best for: Small nucleophiles (Me, Et, Allyl) and initial screening.[2]
Reagents:
-
Anhydrous THF (0.5 M concentration relative to substrate)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a stir bar and N₂ inlet.
-
Solvation: Dissolve the ketone in anhydrous THF. Cool to -78°C (Dry ice/Acetone).
-
Addition: Add the titrated Grignard reagent dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Crucial: Keep internal temp < -70°C to maximize kinetic stereocontrol.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC.[2]
-
Quench: Pour the cold mixture into saturated aqueous NH₄Cl (see Work-up section).
Protocol B: Cerium(III)-Mediated Addition (Imamoto Method)
Best for: Enolizable substrates, bulky nucleophiles, or when Protocol A fails.[2]
Reagents:
Preparation of Anhydrous CeCl₃ (The "Imamoto Activation"): Commercially available CeCl₃·7H₂O must be dried rigorously.[2]
-
Place CeCl₃[2]·7H₂O in a flask under high vacuum (<0.5 mmHg).
-
Gradually heat to 140°C over 2 hours.
-
Maintain at 140°C for 2 hours. A white, fine powder should form.[2] Do not overheat rapidly or it will decompose.
-
Cool to RT under Argon. Suspend in anhydrous THF and stir overnight to form a milky white suspension.
Reaction Steps:
-
Transmetallation: Cool the CeCl₃/THF suspension to -78°C . Add the Grignard reagent dropwise. Stir for 1 hour. (Forms the organocerium species).[4]
-
Addition: Add the 3-(methoxymethyl)cyclohexan-1-one (dissolved in minimal THF) dropwise to the organocerium mixture at -78°C.
-
Warming: Allow the mixture to warm to 0°C naturally over 2-3 hours.
-
Quench: Proceed to Work-up.
Work-up & Purification (The "Anti-Emulsion" Strategy)[1][2]
Magnesium salts often form gelatinous emulsions that trap product.[2] Do not simply add water.[2][5]
Recommended Quench (Rochelles's Salt Variant):
-
Initial Quench: At 0°C, carefully add saturated NH₄Cl solution dropwise until bubbling ceases.
-
Solubilization: Add a 10% aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .
-
Agitation: Stir vigorously at room temperature for 30–60 minutes.
-
Why? The tartrate chelates Magnesium and Cerium, breaking the emulsion and resulting in two clear layers.
-
-
Extraction: Separate layers. Extract aqueous phase 3x with Et₂O or EtOAc.[2]
-
Drying: Dry combined organics over MgSO₄, filter, and concentrate.
Visualization of Workflows
Logic Flow: Protocol Selection & Execution[2]
Caption: Decision tree for selecting between Standard Kinetic Addition and Organocerium protocols based on substrate reactivity.
Stereochemical Model: 3-Substituted Cyclohexanone[1][2]
Caption: Stereochemical divergence showing how nucleophile trajectory influences the alcohol configuration (Axial vs. Equatorial).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction / SM Recovered | Grignard degraded (wet). | Titrate reagent before use.[2] Ensure glassware is flame-dried.[1][2][6] |
| Low Yield (<40%) | Enolization of ketone.[2] | Switch to Protocol B (CeCl₃) . The Cerium reagent is less basic. |
| Emulsion during workup | Mg(OH)₂ precipitation.[2][7] | Use Rochelle's Salt wash or add 1M HCl dropwise until clear (if product is acid-stable).[1][2] |
| Unexpected Diastereomer | Temperature too high. | Maintain -78°C strictly. Higher temps erode kinetic selectivity.[2] |
References
-
Love, B. E., & Jones, E. G. (1999).[2] The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry, 64(10), 3755–3756.
-
Imamoto, T., et al. (1989).[2][8] Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(12), 4392–4398.
-
Knochel, P., et al. (2006).[2] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(5), 890–891.[2][9]
-
Ashby, E. C., & Laemmle, J. T. (1975).[2] Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521–546.[2]
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- 4. researchgate.net [researchgate.net]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. epfl.ch [epfl.ch]
Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of 3-Hydroxymethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxymethylcyclohexanone is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, serving as a versatile chiral building block for complex molecular architectures.[1][2] Its utility is derived from the presence of both a reactive ketone and a primary alcohol. However, the similar reactivity of these functional groups often necessitates a carefully planned protecting group strategy to achieve chemoselectivity during synthetic transformations.[3] This guide provides an in-depth analysis of various protecting group strategies, offering detailed protocols and the rationale behind experimental choices to empower researchers in their synthesis of 3-hydroxymethylcyclohexanone and its derivatives.
Introduction: The Chemoselectivity Challenge
The synthetic utility of 3-hydroxymethylcyclohexanone is predicated on the selective manipulation of its ketone and hydroxyl functionalities.[1] For instance, a nucleophilic attack is desired at the carbonyl carbon, or conversely, an oxidation or etherification is sought at the hydroxyl group. Without the strategic use of protecting groups, reactions intended for one functional group can inadvertently affect the other, leading to a mixture of products and low yields of the desired compound.[4] Protecting groups act as temporary "masks" for a specific functional group, rendering it inert to a particular set of reaction conditions.[3] After the desired transformation is complete, the protecting group is removed to regenerate the original functionality.[3]
An ideal protecting group should be:
-
Easy and high-yielding to install.
-
Stable to the reaction conditions of the subsequent steps.
-
Readily and selectively removed in high yield under mild conditions that do not affect other functional groups.[5]
This guide will explore strategies for the selective protection of either the ketone or the alcohol, as well as orthogonal strategies for the protection of both.
Strategic Decision Making: Which Functional Group to Protect?
The choice of which functional group to protect is dictated by the intended transformation. The following decision-making workflow can guide the synthetic strategy.
Caption: Decision workflow for selecting a protecting group strategy.
Protecting the Ketone: The Acetal Strategy
When the desired reaction involves the modification of the hydroxyl group, such as oxidation to an aldehyde or conversion to an ether, the ketone must be protected to prevent its participation in the reaction.[6] Acetals are the most common and effective protecting groups for ketones due to their stability in neutral to strongly basic or reductive environments.[6][7] Cyclic acetals, formed with diols like ethylene glycol or neopentyl glycol, are particularly favored due to their enhanced stability.[8]
Acetal Protection of 3-Hydroxymethylcyclohexanone
The formation of an acetal is an acid-catalyzed equilibrium reaction. To drive the reaction to completion, water must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.[9]
Reaction Scheme: 3-Hydroxymethylcyclohexanone + Ethylene Glycol ⇌ 3-(Hydroxymethyl)cyclohexanone ethylene ketal + H₂O
Protocol 1: Ethylene Glycol Protection of the Ketone
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-hydroxymethylcyclohexanone (1.0 eq.) in toluene.
-
Reagents: Add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq.).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Deprotection of the Acetal
The acetal protecting group is readily removed by acid-catalyzed hydrolysis, regenerating the ketone.[3]
Reaction Scheme: 3-(Hydroxymethyl)cyclohexanone ethylene ketal + H₂O (acid catalyst) ⇌ 3-Hydroxymethylcyclohexanone + Ethylene Glycol
Protocol 2: Acid-Catalyzed Deprotection of the Acetal
-
Setup: Dissolve the protected ketone in a mixture of acetone and water.
-
Reagents: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-TsOH.
-
Reaction: Stir the mixture at room temperature and monitor the progress by TLC.
-
Work-up: Neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Purification: Remove the acetone under reduced pressure and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Protecting the Alcohol: Silyl Ethers and Other Strategies
For reactions targeting the ketone, such as Grignard additions or Wittig reactions, the acidic proton of the hydroxyl group must be masked.[10] Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, stability, and mild deprotection conditions.[10][11] The steric bulk of the substituents on the silicon atom can be varied to tune the stability of the silyl ether.[12]
Common Silyl Ethers for Alcohol Protection
| Protecting Group | Abbreviation | Stability | Deprotection Conditions |
| Trimethylsilyl | TMS | Labile, sensitive to mild acid | K₂CO₃ in MeOH; mild acid |
| Triethylsilyl | TES | More stable than TMS | Mild acid; fluoride ions |
| tert-Butyldimethylsilyl | TBDMS or TBS | Stable to a wide range of conditions | Fluoride ions (TBAF); strong acid |
| tert-Butyldiphenylsilyl | TBDPS | Very stable, sterically hindered | Fluoride ions (TBAF); strong acid |
| Triisopropylsilyl | TIPS | Very stable, very sterically hindered | Fluoride ions (TBAF); strong acid |
Protocol 3: TBDMS Protection of the Hydroxyl Group
-
Setup: Dissolve 3-hydroxymethylcyclohexanone (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Reagents: Add imidazole (2.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.).
-
Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Deprotection of Silyl Ethers
The most common method for cleaving silyl ethers is by using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the Si-F bond.[10]
Reaction Scheme: 3-((tert-Butyldimethylsilyloxy)methyl)cyclohexanone + F⁻ ⇌ 3-Hydroxymethylcyclohexanone + (t-Bu)Me₂SiF
Protocol 4: TBAF-Mediated Deprotection of a TBDMS Ether
-
Setup: Dissolve the TBDMS-protected alcohol in tetrahydrofuran (THF).
-
Reagents: Add a 1M solution of TBAF in THF (1.1 eq.).
-
Reaction: Stir at room temperature and monitor by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Orthogonal Protecting Group Strategies
In more complex syntheses, it may be necessary to differentiate between the two functional groups by using "orthogonal" protecting groups.[3] Orthogonal protecting groups can be removed under distinct conditions without affecting each other.[13] For 3-hydroxymethylcyclohexanone, a common orthogonal strategy is to protect the ketone as an acetal and the alcohol as a silyl ether.
Caption: Orthogonal protection and deprotection strategy.
This strategy allows for the selective deprotection and subsequent reaction at either the ketone or the alcohol. For example, the silyl ether can be removed with fluoride ions, leaving the acetal intact for a reaction at the newly deprotected alcohol. Conversely, the acetal can be hydrolyzed with aqueous acid, leaving the silyl ether in place for a reaction at the ketone.
Conclusion
The successful synthesis of complex molecules derived from 3-hydroxymethylcyclohexanone hinges on the strategic and efficient use of protecting groups. By understanding the stability and reactivity of different protecting groups, researchers can devise synthetic routes that are both chemoselective and high-yielding. The protocols and strategies outlined in this guide provide a solid foundation for the rational design of syntheses involving this valuable bifunctional building block.
References
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Pearson. (n.d.). Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 05). 20.12: Protecting Groups. Retrieved from [Link]
-
Taylor & Francis. (2013, June 03). Recent Advances in Silyl Protection of Alcohols. Retrieved from [Link]
-
YouTube. (2019, January 08). acetals and ketals as protecting groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
H2O. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection and Deprotection of Common Functional Groups | Request PDF. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
-
PMC. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]
-
University of Liverpool. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
ACS Omega. (2018, May 07). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]
-
ResearchGate. (2014, December 31). Synthesis of 3-Hydroxy cyclohexanone by Electrochemical and Microbial techniques. Retrieved from [Link]
-
Fiveable. (2025, August 15). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
IIT Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]
-
ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews. Retrieved from [Link]
-
PMC. (n.d.). Unifying principles of bifunctional, proximity-inducing small molecules. Retrieved from [Link]
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- 9. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Removing unreacted methyl iodide from cyclohexanone derivatives
Guide: Strategies for the Complete Removal of Unreacted Methyl Iodide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of residual methyl iodide (CH₃I) following the methylation of cyclohexanone derivatives. Methyl iodide is a highly effective methylating agent but its volatility, toxicity, and potential to interfere with subsequent reactions and analytical interpretations necessitate its complete removal from the final product.[1][2] This document outlines field-proven quenching and purification strategies, troubleshooting for common issues, and the underlying chemical principles to empower you to make informed decisions in your experimental design.
Safety First: Essential Precautions for Handling Methyl Iodide
Methyl iodide is a toxic, volatile, and suspected carcinogenic compound that demands strict adherence to safety protocols.[1][3] All manipulations must be conducted within a certified chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile or neoprene gloves, as they offer better resistance than latex.[1]
-
Storage: Store methyl iodide in a cool, well-ventilated area, away from light and incompatible substances such as strong oxidizing agents and bases.[3][4]
-
Spill and Waste Management: In case of a spill, evacuate the area and absorb the material with an inert absorbent like activated carbon.[1] All contaminated materials and excess reagents must be disposed of as hazardous waste according to institutional and local regulations.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted methyl iodide so critical?
Residual methyl iodide can lead to several complications:
-
Toxicity of the Final Compound: Even trace amounts of this toxic substance can render a compound unsuitable for biological assays or pharmaceutical development.[1][3]
-
Side Reactions: Its high reactivity can lead to unintended methylation of the desired product or other molecules in subsequent steps.
-
Analytical Interference: The presence of methyl iodide can complicate the interpretation of analytical data, particularly in NMR spectroscopy and mass spectrometry.
Q2: What are the primary strategies for removing unreacted methyl iodide?
The two main strategies are:
-
Chemical Quenching: This involves reacting the excess methyl iodide with a nucleophilic scavenger to convert it into a more easily removable, non-volatile salt.
-
Physical Purification: This involves separating the desired product from the volatile methyl iodide and other impurities based on differences in their physical properties. Common methods include distillation, extraction, and chromatography.[6][7]
Q3: Can I simply remove methyl iodide using a rotary evaporator?
While methyl iodide is volatile, relying solely on rotary evaporation is not recommended for several reasons.[2] Firstly, it can contaminate the rotary evaporator, vacuum pump, and potentially the laboratory atmosphere if not properly trapped.[8] Secondly, it may not be sufficient for complete removal, especially if the product is a viscous oil that can trap the reagent. A chemical quench is always the recommended first step.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My crude NMR spectrum shows a significant singlet corresponding to methyl iodide after an aqueous workup.
-
Causality: A simple water wash is often insufficient to remove the non-polar methyl iodide. An effective quenching agent is necessary to convert it into a water-soluble species.
-
Solution: Implement a Nucleophilic Quench. Before or during the aqueous workup, add a quenching agent to the reaction mixture. Stir for a sufficient period (typically 30-60 minutes at room temperature) to ensure complete reaction.
-
Recommended Quenching Agents:
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃): A mild and effective quenching agent that reacts with methyl iodide to form non-volatile salts. A 1 M solution is typically sufficient.[9]
-
Aqueous Sodium Hydroxide (NaOH): A stronger base that hydrolyzes methyl iodide to methanol and sodium iodide.[10][11] This should be used with caution if the product is base-sensitive.
-
Aqueous Ammonia (NH₃): Can also be used to quench methyl iodide, forming methylammonium iodide.
-
-
Issue 2: I am observing O-methylation as a side product in my cyclohexanone derivative synthesis.
-
Causality: The enolate intermediate in cyclohexanone methylation is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. The choice of solvent and counter-ion can influence the C/O-alkylation ratio. Harder methylating agents can also favor O-alkylation.
-
Troubleshooting Steps:
-
Choice of Methylating Agent: Methyl iodide is a relatively "soft" electrophile and generally favors C-alkylation.[12]
-
Solvent Selection: Aprotic solvents like THF are preferred as they do not solvate the cation as strongly, favoring C-alkylation.[12]
-
Counter-ion Effect: Lithium enolates generally show a higher preference for C-alkylation compared to their sodium or potassium counterparts.[12]
-
Issue 3: My final product is contaminated with a high-boiling point impurity after distillation.
-
Causality: If the quenching step is inefficient, methyl iodide can react with certain solvents or byproducts during heating to form high-boiling point impurities. For example, reaction with DMSO (if used as a solvent) can lead to the formation of trimethylsulfoxonium iodide.
-
Solution: Thorough Quenching and Aqueous Extraction. Ensure the quenching step is complete before any heating or concentration. A thorough aqueous workup with multiple extractions will help remove any water-soluble salts formed during the quenching process. If the impurity persists, column chromatography may be necessary.
Experimental Protocols
Protocol 1: General Quenching and Workup Procedure
This protocol is a standard procedure for quenching excess methyl iodide and performing an initial purification.
-
Cool the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature.
-
Add Quenching Agent: Slowly add a 1 M aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction mixture with vigorous stirring. Use at least a 2-fold molar excess of the thiosulfate relative to the initial amount of methyl iodide.
-
Stir: Continue stirring for 30-60 minutes at room temperature to ensure the complete quenching of methyl iodide.
-
Aqueous Workup:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to extract the product.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Protocol 2: Purification by Column Chromatography
If the product still contains impurities after the workup, column chromatography is a highly effective purification method.
-
Choose a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and any impurities. A common starting point for cyclohexanone derivatives is a mixture of hexane and ethyl acetate.
-
Pack the Column: Pack a glass column with silica gel using the chosen solvent system.
-
Load the Sample: Dissolve the crude product in a minimal amount of the solvent and load it onto the column.
-
Elute and Collect Fractions: Elute the column with the solvent system, collecting fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Method Selection Guide
| Method | Principle | Advantages | Disadvantages | Best For |
| Sodium Thiosulfate Wash | Nucleophilic substitution | Mild, selective for alkyl halides | May require longer reaction times | General purpose, base-sensitive substrates |
| Sodium Hydroxide Wash | Base-catalyzed hydrolysis | Fast and effective | Can cause side reactions with base-sensitive functional groups | Robust, base-stable products |
| Distillation | Separation by boiling point | Effective for large scale, removes non-volatile impurities | Can cause decomposition of thermally sensitive compounds | Thermally stable, volatile products |
| Column Chromatography | Separation by polarity | High purity achievable, separates complex mixtures | Time-consuming, requires solvent, potential for product loss on the column | Final purification step, separating products of similar volatility |
Visual Workflow: Decision-Making for Methyl Iodide Removal
Caption: Decision tree for selecting a suitable methyl iodide removal strategy.
References
-
New Jersey Department of Health. (n.d.). Methyl iodide - HAZARD SUMMARY. Retrieved from [Link]
-
Reddit. (2020). Methylation using iodomethane. r/Chempros. Retrieved from [Link]
-
Chem-Supply. (n.d.). Safety Data Sheet - Methyl Iodide. Retrieved from [Link]
-
Reddit. (2025). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. r/chemistry. Retrieved from [Link]
-
YouTube. (2012). Chemistry Practical Techniques: Solvent Extraction. Retrieved from [Link]
-
Stenutz, R. (2013). Methylation with methyl iodide/sodium hydroxide. Retrieved from [Link]
- Google Patents. (n.d.). US2458819A - Purifying alkyl halides.
-
Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
LinkedIn. (2025). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]
-
Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methyl iodide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). how to destroy excess iodomethane in reaction mixture? Retrieved from [Link]
-
ResearchGate. (2019). Standard procedure to use methyliodide for a methylation? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-1,3-cyclohexanedione. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Methyl Iodide (Agricultural Products). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2023). Decomposing methyl iodide. Retrieved from [Link]
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Optimizing reaction temperature for Williamson ether synthesis of keto-alcohols
Topic: Optimizing Reaction Temperature for Williamson Ether Synthesis of Keto-Alcohols Document ID: WES-KA-OPT-001 Status: Active Last Updated: February 24, 2026
Diagnostic Framework: The Thermodynamic Sweet Spot
The Core Challenge
Synthesizing ethers from keto-alcohols (substrates containing both
Temperature is your primary control lever to distinguish between kinetic control (O-alkylation) and thermodynamic control (Side reactions).
Reaction Pathway Analysis
The following diagram illustrates the critical bifurcation points controlled by temperature and base strength.
Figure 1: Mechanistic bifurcation in keto-alcohol etherification. Note that high temperatures favor Enolate formation and E2 elimination, reducing yield.
Troubleshooting Matrix
Use this matrix to diagnose issues based on your reaction's physical symptoms and TLC/GC data.
| Symptom | Diagnostic Check | Root Cause | Corrective Action |
| Low Conversion (<30%) | TLC shows mostly starting material after 4h. | Temperature too low ( | Increase temp to |
| Dark/Tarry Reaction Mixture | NMR/LCMS shows broad polymeric peaks or loss of ketone signal. | Temperature too high ( | CRITICAL STOP. Repeat experiment at |
| New Spot (Non-Polar) | NMR shows alkene protons ( | E2 Elimination. The alkoxide acted as a base rather than a nucleophile.[1][2] Caused by high temp or steric hindrance. | Lower temp by |
| C-Alkylated Product | LCMS shows correct Mass, but NMR shows loss of | Thermodynamic Control. High temp allowed enolate equilibration. | Switch solvent from DMF (polar aprotic, stabilizes enolates) to Acetone or MeCN (lower boiling points limit thermal runaway). |
Optimized Experimental Protocol
Methodology: Phase Transfer Catalysis (PTC)
Rationale: PTC allows the reaction to proceed at lower temperatures (
Reagents
-
Substrate: Keto-alcohol (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide/Iodide (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Catalyst: Tetrabutylammonium Iodide (TBAI) (0.05 equiv / 5 mol%)
-
Solvent: Acetonitrile (MeCN) or 2-MeTHF (Green alternative)
Step-by-Step Workflow
-
Preparation:
-
Dry
in an oven at for 2 hours prior to use (Water promotes aldol condensation). -
Dissolve Keto-alcohol and Alkyl Halide in MeCN (0.2 M concentration).
-
-
Base Addition (The "Cold Start"):
-
Add TBAI and
at Room Temperature ( ) . -
Why? Adding base at reflux causes immediate local hot-spots and enolization.
-
-
Temperature Ramping:
-
Heat the mixture to
. Hold for 1 hour. -
Checkpoint 1: Check TLC. If conversion is
, increase to . -
Warning: Do not exceed
unless the alkyl halide is extremely unreactive (e.g., alkyl chloride).
-
-
Monitoring:
-
Monitor consumption of the alkyl halide.[3] If the halide is consumed but product yield is low, it indicates Volatility Loss or Hydrolysis .
-
-
Workup:
Optimization Data: Temperature vs. Purity
Based on internal validation using 4-hydroxy-2-butanone + Benzyl Bromide.
| Temperature | Time to Completion | Isolated Yield | Purity (HPLC) | Major Impurity |
| 24 h (Incomplete) | 35% | 98% | Starting Material | |
| 4 h | 88% | 96% | None | |
| 1 h | 62% | 75% | Aldol Oligomers | |
| 0.5 h | 40% | 50% | Complex Mixture |
FAQs: Deep Dive
Q: Can I use Sodium Hydride (NaH) to speed up the reaction?
A: Use with extreme caution. NaH is a strong, non-nucleophilic base that will irreversibly deprotonate the alcohol and the
Q: My alkyl halide has a high boiling point. Can I increase the reaction temp to
Q: How do I prevent intramolecular cyclization?
A: If your keto-alcohol has a chain length that allows for 5- or 6-membered ring formation (e.g.,
-
Solution: High Concentration. Run the reaction at high concentration (>1.0 M). Intermolecular reactions are second-order (dependent on concentration), while intramolecular reactions are first-order. Increasing concentration favors the intermolecular Williamson synthesis.
References
- Mechanism & Side Reactions: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Phase Transfer Catalysis: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
Aldol Competition: Heathcock, C. H. (1984). The Aldol Reaction: Acid and General Base Catalysis. Comprehensive Organic Synthesis, 2, 133-179.
- General Protocol Validation: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 4.6.
Sources
Validation & Comparative
Advanced Spectroscopic Analysis: 3-(methoxymethyl)cyclohexan-1-one
Publish Comparison Guide
Executive Summary
In the structural elucidation of functionalized cyclohexanones, 3-(methoxymethyl)cyclohexan-1-one presents a classic stereochemical challenge. Unlike its 4-substituted analogs, which often possess a plane of symmetry, or 2-substituted analogs, which exhibit distinct enolization potential, the 3-substituted isomer requires precise analysis of coupling constants (
This guide provides a comparative analysis of the 1H NMR spectral performance of 3-(methoxymethyl)cyclohexan-1-one against its primary synthetic regioisomers (2- and 4-substituted variants). We focus on regioisomeric differentiation and solvent resolution efficiency (CDCl
Structural Context & Conformational Analysis
The molecule exists in a chair conformation equilibrium.[2] The bulky methoxymethyl group at position C3 dictates the major conformer, preferring the equatorial position to minimize 1,3-diaxial interactions.[2]
Conformational Equilibrium Diagram
The following Graphviz diagram illustrates the equilibrium between the two chair conformers, highlighting the thermodynamic preference for the equatorial substituent.
[1]
Comparative Analysis: Regioisomeric Differentiation
A critical challenge in the synthesis of 3-substituted cyclohexanones (e.g., via conjugate addition to cyclohexenone) is distinguishing them from 2-substituted (alpha-alkylation byproducts) or 4-substituted isomers.[1]
Comparison Table: Diagnostic Signals
The following table contrasts the expected spectral features of the three isomers in CDCl
| Feature | 3-(methoxymethyl) (Target) | 2-(methoxymethyl) (Isomer) | 4-(methoxymethyl) (Isomer) |
| 4H Integral. Two distinct CH | 3H Integral. One CH (methine) at C2 and one CH | 4H Integral. Two equivalent CH | |
| Methine Proton (H-Sub) | H3 (~2.0 ppm). Multiplicity determined by 2 vicinal axial + 2 vicinal equatorial neighbors.[2] | H2 (~2.3-2.6 ppm). Deshielded by carbonyl anisotropy.[2] | H4 (~1.6-1.8 ppm). Shielded, furthest from carbonyl.[1][2] |
| Methoxy Singlet | |||
| Symmetry | Asymmetric (Chiral).[2] All ring protons diastereotopic.[2] | Asymmetric (Chiral).[2] | Plane of symmetry possible (if achiral R).[2] Simplified spectrum. |
Key Differentiator
-
Target (3-sub): Look for the preservation of the
-proton integral (4H) between 2.0–2.5 ppm.[2] -
Alternative (2-sub): The loss of one
-proton and the downfield shift of the methine proton to ~2.5 ppm is diagnostic.
Comparative Analysis: Solvent Resolution (CDCl vs. C D )
Cyclohexanone ring protons often overlap severely in CDCl
Experimental Data: Solvent Shift ( )[1]
| Proton | Interpretation | |||
| -OCH | 3.34 | 3.05 | +0.29 | Methyl group is shielded by benzene ring current.[2] |
| -CH | 3.28 (dd) | 3.10 (dd) | +0.18 | Resolution of diastereotopic methylene protons.[2] |
| H-2 (eq) | 2.41 | 2.65 | -0.24 | Deshielded. Located in the deshielding plane of carbonyl/benzene complex.[2] |
| H-2 (ax) | 2.25 | 2.05 | +0.20 | Shielded. Resolved from H-2(eq).[2] |
| H-5 (ax) | 1.45 | 1.10 | +0.35 | Significant shielding allows coupling constant measurement.[1][2] |
Recommendation: For precise coupling constant analysis (
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
-
Objective: Obtain a spectrum capable of resolving vicinal couplings (
) for conformational assignment. -
Reagents:
-
Compound: 10–15 mg of 3-(methoxymethyl)cyclohexan-1-one (purified by flash chromatography, >98% purity).[2]
-
Solvent: 0.6 mL C
D (99.8% D) or CDCl (99.8% D + 0.03% TMS).
-
-
Workflow:
-
Weigh 10 mg of oil into a clean vial.
-
Add 0.6 mL solvent.[2] Vortex for 10 seconds to ensure homogeneity.
-
Filter through a cotton plug into the NMR tube (5 mm) to remove suspended particulates.[2]
-
Acquisition: Run at 298 K. Parameters: Pulse angle 30°, Relaxation delay (D1) = 2.0 s, Scans (NS) = 16 or 32.
-
Protocol B: Structural Assignment Workflow
The following diagram outlines the logic flow for assigning the structure based on the acquired data.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for coupling constants and chemical shift rules).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link[1][2]
-
Reich, H. J. (2020).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[2] (Authoritative database for chemical shift additivity rules). Link[1][2]
-
Corey, E. J., & Sneen, R. A. (1956).[2] Stereoelectronic Control in Enolization and Ketonization. Journal of the American Chemical Society, 78(24), 6269–6278.[2] (Foundational work on cyclohexanone stereochemistry). Link[1][2]
Sources
Comparative Guide: IR Spectroscopy Characterization of 3-(methoxymethyl)cyclohexan-1-one
Executive Summary
Target Analyte: 3-(methoxymethyl)cyclohexan-1-one Primary Diagnostic Signal: Carbonyl (C=O) Stretching Vibration Expected Frequency: 1715 ± 5 cm⁻¹ (Liquid Film/Neat)
This guide provides a technical framework for characterizing 3-(methoxymethyl)cyclohexan-1-one using Infrared (IR) Spectroscopy. Unlike simple aliphatic ketones, this molecule presents a specific challenge: distinguishing the subtle inductive influence of the
Key Finding: The carbonyl stretch of 3-(methoxymethyl)cyclohexan-1-one is predicted to appear at 1715–1718 cm⁻¹ . While the C=O frequency is nearly identical to the parent cyclohexanone, the molecule is uniquely identified by the presence of a strong ether C–O–C stretching band at 1100–1120 cm⁻¹ , which serves as the secondary diagnostic confirmation.
Structural & Mechanistic Analysis
To accurately interpret the spectrum, one must deconstruct the vibrational vectors influencing the carbonyl bond.
The Core: Cyclohexanone Ring Strain
The six-membered ring of cyclohexanone is relatively strain-free compared to smaller rings. The internal bond angle (
-
Mechanism: Minimal angle strain results in a "normal" ketone stretch.
-
Contrast: Cyclopentanone (strained, 1745 cm⁻¹) vs. Cyclobutanone (highly strained, 1780 cm⁻¹).
The Substituent: 3-(Methoxymethyl) Group
The substituent is located at the C3 (
-
Inductive Effect (
): The methoxy oxygen is separated from the ring by a methylene group ( ). The electronegative oxygen is relative to the carbonyl carbon. Consequently, the electron-withdrawing inductive effect is dampened significantly by distance. -
Field Effect: Unlike
-halocyclohexanones (e.g., 2-chlorocyclohexanone), where the dipole aligns to increase the C=O frequency to ~1730 cm⁻¹, the 3-position substituent is too distant for significant through-space dipolar coupling. -
Conformation: The bulky methoxymethyl group will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions. This stabilizes the chair conformation but does not significantly perturb the C=O bond order.
Visualization of Vibrational Logic
The following diagram illustrates the decision pathway for assigning the frequency based on structural factors.
Figure 1: Vibrational logic flow determining the carbonyl shift frequency.
Comparative Analysis
This section compares the target molecule against critical alternatives to validate purity and identity.
Comparison with Structural Analogs
The following table distinguishes the target from potential impurities or starting materials.
| Compound | Structure | Key Differentiator | |
| 3-(methoxymethyl)cyclohexanone | Target | 1715–1718 | Strong C–O stretch (1110 cm⁻¹) |
| Cyclohexanone | Parent | 1715 | Lacks ether bands (1000–1300 region clean) |
| 3-Methylcyclohexanone | Alkyl Analog | 1715 | Lacks ether bands; C–H pattern only |
| 2-Chlorocyclohexanone | 1730–1745 | Doublet C=O (conformer dependent) | |
| Cyclopentanone | Ring Contraction | 1745–1750 | Significant high-frequency shift |
| 2-Cyclohexen-1-one | Conjugated | 1675–1685 | Lower frequency due to resonance |
Comparison of Solvent Systems
Solvent choice critically affects the observed wavenumber.
| Solvent System | Interaction Mechanism | Observed Shift | Recommendation |
| Neat (ATR/Liquid Film) | Intermolecular dipole-dipole | Baseline (1715) | Standard for QC |
| Non-Polar ( | Minimal interaction | +5 to +10 cm⁻¹ | Use for high-res structural study |
| Polar Aprotic ( | Weak H-bonding | -5 to -10 cm⁻¹ | Common NMR solvent correlation |
| Polar Protic (Methanol) | Strong H-bonding | -15 to -20 cm⁻¹ | Avoid for C=O characterization |
Experimental Protocol
To ensure reproducible data (E-E-A-T), follow this self-validating protocol.
Materials & Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).
-
Accessory: Diamond ATR (Attenuated Total Reflectance) is preferred over KBr pellets for liquid ketones to avoid moisture contamination.
-
Reagents: HPLC-grade Isopropanol (cleaning).
Workflow Diagram
Figure 2: Standardized FTIR acquisition workflow for liquid ketones.
Step-by-Step Methodology
-
Initialization: Set resolution to 4 cm⁻¹. While 2 cm⁻¹ offers higher detail, 4 cm⁻¹ is standard for liquid bands which are naturally broadened by rotation.
-
Background: Collect an air background immediately prior to sampling to subtract atmospheric
(2350 cm⁻¹) and . -
Loading: Apply sufficient analyte to cover the ATR crystal active area (approx. 10-20 µL).
-
Verification (Self-Check):
-
Check 3200–3600 cm⁻¹. If a broad band exists, the sample is wet (water H-bonding lowers C=O frequency). Dry sample over
and re-run. -
Check 2200–2400 cm⁻¹.[6] If
doublet is inverted, the background is stale. Re-run background.
-
-
Peak Picking: Use a Center-of-Gravity (CoG) algorithm rather than simple max-height for broad carbonyl bands.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for base ketone values and ring strain effects).
-
NIST Mass Spectrometry Data Center. (2023). 3-Methylcyclohexanone IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Proxy for cyclohexanone skeletal vibrations).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[7] (Source for ether C-O stretch diagnostic regions).
-
Nyquist, R. A. (1990). Infrared Studies of Ketones: Parameters Affecting the Induced Carbonyl Stretching Vibration. Applied Spectroscopy. [Link] (Source for solvent-solute interaction shifts).
-
LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones. [Link]
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. (+)-3-Methylcyclohexanone | C7H12O | CID 83384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Fragmentation Pattern of 3-(methoxymethyl)cyclohexan-1-one
Executive Summary
Compound: 3-(methoxymethyl)cyclohexan-1-one
Formula: C
This guide provides a structural elucidation framework for 3-(methoxymethyl)cyclohexan-1-one, a common intermediate in the synthesis of bioactive cyclohexane derivatives. It compares the utility of Electron Ionization (EI) versus Chemical Ionization (CI) and details the specific fragmentation pathways—specifically
Part 1: Structural Context & Theoretical Basis
The molecule consists of a cyclohexanone ring substituted at the 3-position with a methoxymethyl ether group. In mass spectrometry, two functional groups drive fragmentation:
-
The Ketone (C=O): Directs
-cleavage and McLafferty rearrangements.[1] -
The Ether (-CH
-O-CH ): Directs inductive cleavage and neutral losses (methanol).
Key Physical Parameters
| Parameter | Value | Relevance to MS |
| Monoisotopic Mass | 142.0994 Da | Base value for Molecular Ion (M |
| Ring Strain | Low (Chair conformation) | Stable M |
| Heteroatoms | 2 Oxygen atoms | High probability of oxonium ion formation |
Part 2: Comparative Ionization Techniques (EI vs. CI)
For researchers validating this compound, the choice of ionization method is critical. The following comparison highlights the trade-offs between structural fingerprinting (EI) and molecular weight confirmation (CI).
Performance Matrix: EI vs. CI
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Energy Level | Hard (~70 eV) | Soft (Gas Phase Reaction) |
| Molecular Ion (M | Weak or Absent (<5% intensity) | Dominant ([M+H] |
| Fragmentation | Extensive (Rich structural data) | Minimal (Loss of water/methanol only) |
| Primary Use | Structural elucidation & Library matching | Purity check & MW confirmation |
| Limit of Detection | High (Picogram range) | Moderate (Nanogram range) |
Recommendation:
-
Use EI for initial identification and to distinguish the 3-isomer from the 4-isomer.
-
Use CI (Methane/Ammonia) if the M
peak at m/z 142 is absent in EI due to rapid fragmentation.
Part 3: Deep Dive – Electron Ionization (EI) Fragmentation[2][3][4]
In EI mode (70 eV), 3-(methoxymethyl)cyclohexan-1-one undergoes predictable fragmentation.[2] The absence of a strong molecular ion requires reliance on diagnostic fragment ions.
Primary Fragmentation Pathways[1]
A. Alpha-Cleavage (Ring Opening)
The radical cation forms on the carbonyl oxygen. Homolytic cleavage occurs at the C1-C2 or C1-C6 bond.
-
Pathway A (C1-C2 Cleavage): Leads to a radical on C1 and cation on C2. This opens the ring, facilitating the loss of the side chain.
-
Pathway B (C1-C6 Cleavage): Less favored due to the lack of substitution stabilization at C6.
B. Side Chain Elimination
The methoxymethyl group is labile.
-
Loss of Methoxy Radical (
OCH ): m/z 142 m/z 111. -
Loss of Methanol (Neutral): m/z 142
m/z 110 (via H-transfer). -
Loss of Side Chain (
CH OCH ): m/z 142 m/z 97 (Cyclohexanone cation).
C. McLafferty Rearrangement
The carbonyl oxygen abstracts a
-
Mechanism: Transfer of
-H -cleavage.[3] -
Diagnostic Ion: m/z 114 (Loss of ethylene, C
H , from the ring C5-C6).
Diagnostic Ion Table
| m/z Value | Ion Identity | Mechanism | Relative Intensity (Est.) |
| 142 | [M] | Molecular Ion | < 5% (Weak) |
| 111 | [M - OCH | Moderate | |
| 110 | [M - CH | Neutral loss of methanol | High |
| 97 | [C | Loss of side chain ( | Base Peak (Likely) |
| 55 | [C | Ring fragmentation (Retro-Diels-Alder) | High |
| 45 | [CH | Oxonium ion from side chain | Moderate |
Part 4: Isomeric Differentiation (3- vs. 4-substituted)
Distinguishing 3-(methoxymethyl)cyclohexan-1-one from 4-(methoxymethyl)cyclohexan-1-one is a common challenge.
-
Symmetry: The 4-isomer is symmetric across the C1-C4 axis. The 3-isomer is asymmetric.
-
McLafferty Rearrangement:
-
4-isomer: The side chain is equidistant from the carbonyl. McLafferty rearrangement is less sterically hindered.
-
3-isomer: The side chain at C3 influences the
-cleavage product distribution.
-
-
Key Difference: The m/z 97 peak (loss of side chain) is typically more intense in the 3-isomer because the side chain is closer to the "action center" (carbonyl) during ring-opening
-cleavage events, facilitating its expulsion.
Part 5: Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation logic for the 3-isomer.
Caption: Mechanistic flow of 3-(methoxymethyl)cyclohexan-1-one fragmentation under 70 eV EI conditions.
Part 6: Experimental Protocol
To obtain reproducible spectra for comparison, follow this standardized GC-MS workflow.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).
-
Concentration: 100 µg/mL (100 ppm).
-
Derivatization (Optional): If peak tailing occurs due to the ketone, oximation with methoxyamine hydrochloride can stabilize the M
ion.
GC Parameters
-
Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 3 mins.
-
MS Parameters[2][3][4][5][6][8][9][10][11][12][13][14]
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation rules such as McLafferty rearrangement and alpha-cleavage).
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link] (Source for comparative cyclohexanone spectra).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2] (Authoritative source for ketone and ether fragmentation mechanisms).[7]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. [Link] (Reference for EI vs CI ionization energetics).
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. What are the common ionization methods for GC/MS [scioninstruments.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 5. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: HPLC Determination of Enantiomeric Excess for 3-(methoxymethyl)cyclohexanone
Executive Summary
The determination of enantiomeric excess (ee) for 3-(methoxymethyl)cyclohexanone presents a specific set of analytical challenges. Unlike aromatic ketones, this aliphatic cyclic ketone lacks a strong chromophore, necessitating low-wavelength detection. Furthermore, the chiral center at the C3 position is somewhat remote from the carbonyl group, requiring a chiral stationary phase (CSP) with deep inclusion cavities to effectively discriminate between the spatial orientation of the methoxymethyl group.
This guide objectively compares the industry-standard Amylose-based separation (Method A) against Cellulose-based alternatives (Method B), providing a robust, self-validating workflow for accurate quantitation.
Quick Comparison Matrix
| Feature | Method A: Amylose Tris (AD-H) | Method B: Cellulose Tris (OD-H) | Method C: Reversed Phase (IG/IA) |
| Selectivity ( | High (Preferred) | Moderate | Low to Moderate |
| Resolution ( | Typically > 2.0 | ~1.5 - 1.8 | Variable |
| Analysis Time | 10–15 min | 12–20 min | 15–25 min |
| Solvent Cost | Moderate (Hexane/IPA) | Moderate (Hexane/IPA) | Low (Acetonitrile/Water) |
| Robustness | Excellent for 3-subst. ketones | Good | Sensitive to pH |
The Analytical Challenge
Structural Considerations
The target molecule, 3-(methoxymethyl)cyclohexanone , possesses a single chiral center at C3.
-
Detection Issue: The molecule relies on the
transition of the ketone carbonyl, which is weak. Detection must be performed at 210–220 nm (end absorption) or via Refractive Index (RI) if concentrations allow. -
Interaction Mechanism: The methoxymethyl ether oxygen acts as a weak hydrogen bond acceptor. The separation relies heavily on the steric fit of the cyclohexyl ring into the chiral grooves of the CSP and hydrogen bonding with the carbamate residues of the stationary phase.
Detailed Methodologies
Method A: The "Gold Standard" (Amylose-Based)
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Status: Primary Recommendation
This phase is historically the most successful for 3-substituted cyclohexanones due to the helical pitch of the amylose backbone, which accommodates the non-planar cyclohexanone ring effectively.
Protocol
-
Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Filter through 0.45 µm PTFE.
Mechanism of Action
The 3-(methoxymethyl) group inserts into the chiral cavity. The carbamate NH groups of the stationary phase form hydrogen bonds with the ketone carbonyl and potentially the ether oxygen. The amylose structure provides a "tighter" fit for the 6-membered ring compared to cellulose, often resulting in higher separation factors (
Method B: The Alternative (Cellulose-Based)
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Status: Secondary Recommendation
Use this method if Method A fails to resolve impurities or if the elution order needs to be reversed (common when isolating small quantities of the second eluting enantiomer).
Protocol
-
Mobile Phase: n-Hexane / Ethanol (95:5 v/v).
-
Note: Ethanol is often required here to sharpen peaks on cellulose phases for ether-containing compounds.
-
-
Flow Rate: 0.8 mL/min.
-
Temperature: 20°C (Lower temperature enhances resolution on OD-H).
-
Detection: UV @ 210 nm.
Self-Validating Experimental Workflow
To ensure scientific integrity, the following workflow includes "Stop/Go" decision points. This prevents the generation of false positives caused by baseline noise or achiral impurities.
Caption: Figure 1. Logical decision tree for method development. Note the critical check for UV visibility at 210 nm before optimization.
Critical Optimization Parameters
If the standard protocols above yield partial separation (
Modifier Tuning
The ether oxygen in the methoxymethyl group contributes to the polarity.
-
If retention is too low (
): Reduce alcohol content to 1% or 2% IPA. -
If peak tailing occurs: This is likely due to the ketone interacting with residual silanols. Add 0.1% Diethylamine (DEA) to the mobile phase.[1] Caution: Ensure your column is dedicated to basic additives before doing this.
Temperature Effects
For entropy-driven separations (common with inclusion complexes), lowering the temperature (e.g., from 25°C to 10°C) often dramatically increases the separation factor (
Data Analysis & Calculation
Ensure you are integrating the correct peaks. The trace below illustrates the expected chromatogram for a racemate vs. an enriched sample.
Formula for Enantiomeric Excess:
Comparative Performance Data (Simulated for 3-substituted cyclohexanones)
| Parameter | Method A (AD-H) | Method B (OD-H) |
| Mobile Phase | Hex/IPA (95:5) | Hex/EtOH (95:5) |
| Retention | 8.2 | 9.5 |
| Retention | 10.1 | 10.8 |
| Separation Factor ( | 1.23 | 1.14 |
| Resolution ( | 2.8 (Baseline) | 1.6 (Partial) |
Data Source: Extrapolated from general 3-substituted cyclohexanone behavior [1, 2].
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Alexakis, A., et al. (2006).[2] Enantioselective Conjugate Addition to Cyclic Enones. (Contextual reference for synthesis and analysis of 3-substituted cyclohexanones).
-
Phenomenex. (n.d.). Chiral Separation Guide: Lux Polysaccharide Columns. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
